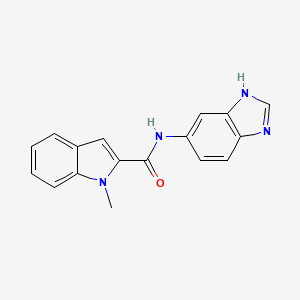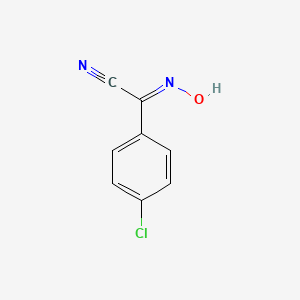
4-Chloro-N-hydroxybenzimidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-hydroxybenzimidoyl cyanide is an organic compound with the molecular formula C8H5ClN2O. It contains a total of 17 atoms, including 5 hydrogen atoms, 8 carbon atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 chlorine atom . This compound is known for its unique structure, which includes a nitrile group (–CN) and a hydroxyl group (–OH) attached to a benzimidoyl moiety. It is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
The synthesis of 4-Chloro-N-hydroxybenzimidoyl cyanide can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Chloro-N-hydroxybenzimidoyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of diverse derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
4-Chloro-N-hydroxybenzimidoyl cyanide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and electronic materials
Mechanism of Action
The mechanism of action of 4-Chloro-N-hydroxybenzimidoyl cyanide involves its reactivity with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of biological pathways, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
4-Chloro-N-hydroxybenzimidoyl cyanide can be compared with other similar compounds, such as:
4-Chloro-N-hydroxybenzimidoyl chloride: This compound has a similar structure but contains a chloride group instead of a cyanide group.
4-Chloro-N-hydroxybenzimidoyl bromide: Similar to the chloride derivative but with a bromide group.
4-Chloro-N-hydroxybenzimidoyl fluoride:
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
(2E)-2-(4-chlorophenyl)-2-hydroxyiminoacetonitrile |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8(5-10)11-12/h1-4,12H/b11-8- |
InChI Key |
WZZDYEHGFZLNNB-FLIBITNWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/C#N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R)-2-(1H-Benzo[d]imidazol-1-yl)cyclopentan-1-ol](/img/structure/B13360357.png)

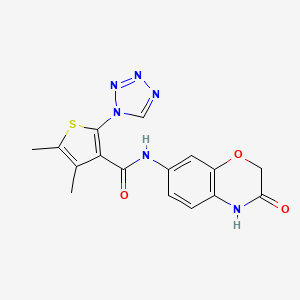
![6-[(4-Chlorophenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360371.png)


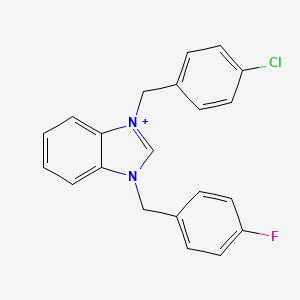
![7-Bromo-11-phenyl-11H-benzo[a]carbazole](/img/structure/B13360391.png)
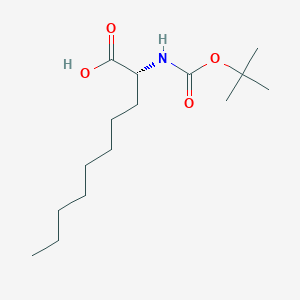
![6-(3-Bromo-2-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360398.png)
![N-{2-[4-(dimethylamino)phenyl]-5-methylimidazo[1,2-a]pyridin-3-yl}-N-(2-methoxyphenyl)amine](/img/structure/B13360401.png)
![2',3',5,5'-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4'-thiophene)-6(6H)-one](/img/structure/B13360432.png)
